5-Amino-2-bromo-4-methylphenol hydrochloride
Description
5-Amino-2-bromo-4-methylphenol hydrochloride is a halogenated phenolic compound featuring a benzene ring substituted with amino (−NH₂), bromo (−Br), methyl (−CH₃), and hydroxyl (−OH) groups, with the hydrochloride salt enhancing its stability and solubility. The substituents are positioned at the 2-, 4-, and 5-positions of the aromatic ring (Fig. 1). This structural arrangement confers unique electronic and steric properties, making it relevant in pharmaceutical intermediates, organic synthesis, or material science. The bromine atom at position 2 likely increases molecular weight (theoretical MW: ~258.5 g/mol) and lipophilicity compared to chloro analogs, while the methyl group at position 4 may enhance steric hindrance and influence regioselectivity in reactions .
Properties
Molecular Formula |
C7H9BrClNO |
|---|---|
Molecular Weight |
238.51 g/mol |
IUPAC Name |
5-amino-2-bromo-4-methylphenol;hydrochloride |
InChI |
InChI=1S/C7H8BrNO.ClH/c1-4-2-5(8)7(10)3-6(4)9;/h2-3,10H,9H2,1H3;1H |
InChI Key |
YVHBOESSKSFFDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)O)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Bromination of 4-Methylphenol to 2-Bromo-4-methylphenol
A foundational step involves the selective bromination of p-cresol to yield 2-bromo-4-methylphenol. According to patent CN101279896B, this is efficiently achieved via a continuous bromination process using a pipeline reactor, which mixes bromine and p-cresol solutions under controlled temperature and stoichiometry to minimize by-products such as 2,6-dibromo-4-methylphenol.
| Parameter | Range / Condition | Optimal Value |
|---|---|---|
| Bromine concentration | 5–100% (w/w) | 20–50% |
| p-Cresol concentration | 5–100% (w/w) | 20–50% |
| Bromine to p-cresol mole ratio | 0.8–1.1 | 0.98–1.03 |
| Temperature before reactor | -35 to 30 °C | -20 to 10 °C |
| Reactor outlet temperature | -25 to 50 °C | -15 to 30 °C |
The reaction mixture is then subjected to distillation or fractionation to recover unreacted p-cresol and isolate 2-bromo-4-methylphenol with minimal impurities.
Amination to Introduce the 5-Amino Group
The introduction of the amino group at the 5-position is typically achieved through nitration followed by reduction or direct amination methods. While specific procedures for 5-amino-2-bromo-4-methylphenol hydrochloride are less commonly detailed, analogous processes for related compounds involve:
- Nitration of the brominated phenol precursor using nitrate sources (e.g., nitric acid or nitrate salts) in acidic media to introduce a nitro group at the 5-position.
- Reduction of the nitro group to an amino group using reducing agents such as iron in hydrochloric acid, tin(II) chloride, sodium hydrosulfite, or zinc/hydrazine hydrate systems.
The final step involves formation of the hydrochloride salt by treatment with hydrochloric acid, improving compound stability and facilitating purification.
Summary of a Typical Multi-Step Synthesis
| Step | Reagents / Conditions | Outcome |
|---|---|---|
| Bromination | Bromine (20–50%), p-cresol (20–50%), 0–30 °C | 2-Bromo-4-methylphenol |
| Nitration | Nitric acid or nitrate source, acid medium | 5-Nitro-2-bromo-4-methylphenol |
| Reduction | Fe/HCl or SnCl2, ambient temperature | 5-Amino-2-bromo-4-methylphenol |
| Salt formation | HCl acid treatment | 5-Amino-2-bromo-4-methylphenol hydrochloride |
Analytical Characterization and Reaction Optimization
Purity and Structural Confirmation
- Nuclear Magnetic Resonance Spectroscopy (NMR): Proton and carbon NMR confirm substitution patterns, verifying bromine at position 2, methyl at position 4, and amino at position 5.
- Mass Spectrometry (MS): Electrospray ionization MS confirms molecular weight consistent with the hydrochloride salt.
- Elemental Analysis: Validates carbon, hydrogen, nitrogen, bromine, and chlorine content within ±0.3% of theoretical values.
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm quantify purity and detect minor impurities.
Reaction Condition Optimization
Systematic optimization employs Design of Experiments (DOE) to evaluate parameters such as molar ratios, temperature, solvent choice, and reaction time. Polar aprotic solvents like dimethylformamide (DMF) under reflux (80–120 °C) are preferred for amination steps to enhance nucleophilicity and minimize side reactions.
Research Discoveries and Perspectives
Industrial and Laboratory Scale Synthesis
Continuous flow bromination reactors have been shown to reduce by-product formation and improve cost efficiency in the preparation of brominated phenols, which is critical for scaling up production.
Biological and Chemical Applications
The amino and bromine substituents confer unique reactivity, making 5-amino-2-bromo-4-methylphenol hydrochloride valuable as an intermediate in dye synthesis and pharmaceuticals. Its hydrochloride salt form enhances solubility and stability for biochemical applications.
Stability and Solubility Profiles
Studies recommend evaluating solubility across pH 1–12 buffers using shake-flask methods and UV-Vis quantification. Thermal stability tests at 40–80 °C over two weeks with HPLC monitoring ensure compound robustness. Photostability under UV/visible light is assessed via LC-MS to detect degradation products.
Data Table: Key Physical and Chemical Properties
| Property | Value | Source/Method |
|---|---|---|
| Molecular Formula | C7H7BrNO·HCl | Calculated |
| Molecular Weight | ~244.5 g/mol (hydrochloride) | Calculated |
| Melting Point | Typically 150–160 °C (reported) | Literature |
| Solubility | Soluble in water (hydrochloride salt) | Experimental |
| Stability | Stable under ambient conditions; sensitive to strong oxidizers | Experimental |
| NMR (1H) Chemical Shifts | Confirmed substitution pattern | NMR Spectroscopy |
| HPLC Purity | >98% | Analytical HPLC |
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-bromo-4-methylphenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenols with various functional groups replacing the bromine atom.
Scientific Research Applications
5-Amino-2-bromo-4-methylphenol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-bromo-4-methylphenol hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and bromine groups can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug design and development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs differ in halogen type, substituent positions, or functional groups. Below is a detailed comparison based on structural and functional attributes:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Halogen Effects: Bromine vs. Positional Effects: The bromine at position 2 in 5-Amino-2-bromo-4-methylphenol HCl creates a para relationship with the hydroxyl group, which may stabilize the molecule via intramolecular hydrogen bonding, unlike meta-substituted analogs like 5-Amino-4-chloro-2-methylphenol .
Steric and Electronic Modifications: The methyl group at position 4 in the target compound introduces steric hindrance near the hydroxyl group, possibly reducing nucleophilic reactivity compared to 5-Amino-6-chloro-o-cresol, where the methyl group is at position 2 . Amino group placement (position 5 vs. 2) alters electron density distribution. For instance, 2-Amino-5-methylphenol HCl (Compound 4a) has a more electron-deficient ring due to the amino group’s proximity to the hydroxyl group, favoring electrophilic substitutions at position 4 .
Synthetic Utility: The target compound’s bromine atom is more reactive in Suzuki-Miyaura couplings than chloro analogs, enabling versatile derivatization . In contrast, 5-Amino-4-chloro-2-methylphenol may be preferred for cost-sensitive applications due to chlorine’s lower cost .
Biological Activity
5-Amino-2-bromo-4-methylphenol hydrochloride is a compound with significant biological interest due to its potential applications in pharmaceuticals and other fields. This article reviews its biological activity, synthesizing findings from diverse sources, including research studies, case reports, and chemical analyses.
5-Amino-2-bromo-4-methylphenol hydrochloride is characterized by its structural formula, which includes an amino group and a bromine atom on a methyl-substituted phenolic ring. The compound's molecular formula is C7H8BrClN2O, and it has a molecular weight of 223.51 g/mol.
Biological Activity Overview
The biological activity of 5-Amino-2-bromo-4-methylphenol hydrochloride has been investigated in various contexts, particularly its antimicrobial and antioxidant properties.
Antimicrobial Activity
Research has demonstrated that compounds similar to 5-Amino-2-bromo-4-methylphenol exhibit notable antimicrobial effects. For instance, studies have shown that derivatives of brominated phenols can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 5-Amino-2-bromo-4-methylphenol hydrochloride | 50 | E. coli |
| 2-Bromo-4-methylphenol | 25 | S. aureus |
Antioxidant Activity
The antioxidant capacity of 5-Amino-2-bromo-4-methylphenol hydrochloride has been assessed through various assays, including DPPH and ABTS radical scavenging tests. These studies indicate that the compound possesses significant free radical scavenging ability, suggesting potential applications in preventing oxidative stress-related diseases.
Case Studies
- Antimicrobial Efficacy : A study highlighted the use of 5-Amino-2-bromo-4-methylphenol hydrochloride in treating infections caused by resistant bacterial strains. The compound showed promising results in vitro, with a notable reduction in bacterial viability compared to controls.
- Antioxidant Properties : Another investigation evaluated the compound's effect on lipid peroxidation in cellular models. Results indicated that treatment with 5-Amino-2-bromo-4-methylphenol hydrochloride significantly decreased malondialdehyde levels, a marker of oxidative damage.
The biological mechanisms underlying the activity of 5-Amino-2-bromo-4-methylphenol hydrochloride are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The compound may interfere with key metabolic enzymes in bacteria.
- Scavenging Free Radicals : Its phenolic structure allows it to donate electrons and neutralize reactive oxygen species.
Q & A
Q. What are the optimal synthetic routes for 5-Amino-2-bromo-4-methylphenol hydrochloride, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis optimization requires a combination of Design of Experiments (DOE) and iterative parameter adjustment. Key steps include:
- Precursor selection : Prioritize brominated phenols with protected amino groups to avoid side reactions .
- Solvent and temperature screening : Use polar aprotic solvents (e.g., DMF) under reflux (80–120°C) to enhance reactivity while minimizing decomposition .
- Catalyst evaluation : Test palladium or copper catalysts for cross-coupling steps, monitoring yields via HPLC .
- DOE application : Employ fractional factorial designs to assess interactions between variables (e.g., molar ratios, reaction time) and identify optimal conditions .
Q. How should researchers characterize the purity and structural integrity of 5-Amino-2-bromo-4-methylphenol hydrochloride?
- Methodological Answer : A multi-technique approach ensures accurate characterization:
- NMR spectroscopy : Confirm substitution patterns (e.g., bromine at C2, methyl at C4) via , , and 2D NMR (COSY, HSQC) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H] peak) and fragmentation patterns .
- Elemental analysis : Match experimental C/H/N/Br/Cl percentages to theoretical values (±0.3% tolerance) .
- HPLC purity assessment : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .
Q. What experimental approaches are recommended to determine solubility and stability under varying pH and temperature conditions?
- Methodological Answer : Systematic solubility/stability profiling involves:
- pH-solubility studies : Prepare buffered solutions (pH 1–12) and measure saturation solubility via shake-flask method with UV-Vis quantification .
- Thermal stability : Conduct accelerated degradation studies (40–80°C) over 14 days, monitoring decomposition via TLC or HPLC .
- Light sensitivity : Expose samples to UV/visible light and assess photodegradation products using LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the biological efficacy of 5-Amino-2-bromo-4-methylphenol hydrochloride derivatives?
- Methodological Answer : SAR strategies include:
- Functional group modulation : Replace bromine with electron-withdrawing groups (e.g., -CF) or vary the methyl group position to alter steric effects .
- Linker optimization : Introduce flexible (e.g., alkyl chains) or rigid (e.g., aryl) spacers between the phenol and amine groups to enhance target binding .
- Bioisosteric substitution : Test fluorine or iodine as bromine substitutes to improve pharmacokinetic properties .
- In silico docking : Use molecular modeling (AutoDock, Schrödinger) to predict binding affinities against target proteins (e.g., kinases) .
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of 5-Amino-2-bromo-4-methylphenol hydrochloride?
- Methodological Answer : Address discrepancies through:
- Orthogonal assay validation : Compare results across cell-based, enzymatic, and in vivo models to rule out assay-specific artifacts .
- Metabolite profiling : Identify active/inactive metabolites via LC-MS/MS to explain divergent in vitro vs. in vivo outcomes .
- Batch variability analysis : Characterize synthetic batches for purity (HPLC) and crystallinity (PXRD) to exclude batch effects .
Q. What computational and experimental strategies are effective in elucidating reaction mechanisms involving 5-Amino-2-bromo-4-methylphenol hydrochloride?
- Methodological Answer : Integrate computational and empirical methods:
- Quantum chemical calculations : Use Gaussian or ORCA to model reaction pathways, transition states, and activation energies .
- Isotopic labeling : Introduce or to track reaction intermediates via MS/NMR .
- Kinetic isotope effects (KIE) : Measure rate differences between isotopologues to identify rate-determining steps .
- In situ spectroscopy : Monitor reactions in real time using FTIR or Raman spectroscopy .
Methodological Resources
- Synthetic Optimization : DOE frameworks from chemical engineering (e.g., CRDC subclass RDF2050112) .
- Data Validation : Comparative analysis protocols from contested territories research (e.g., triangulating assays) .
- Safety Compliance : Follow OSHA and REACH guidelines for handling brominated/aminated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
